molecular formula C9H10N4O B2536777 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile CAS No. 2199602-51-0

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile

Cat. No.: B2536777
CAS No.: 2199602-51-0
M. Wt: 190.206
InChI Key: IWZIGFZMWRBLHZ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a hydroxycyclobutylamino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on HAPC and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. Additionally, more detailed studies on their biological activities and mechanisms of action could provide valuable insights for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with 2-hydroxycyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile is unique due to the presence of both the hydroxycyclobutyl and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-hydroxycyclobutyl)amino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-7-9(12-4-3-11-7)13-6-1-2-8(6)14/h3-4,6,8,14H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZIGFZMWRBLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=CN=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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